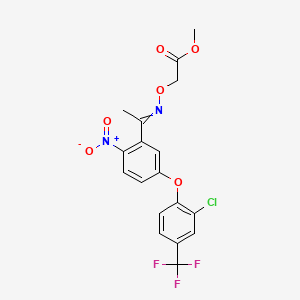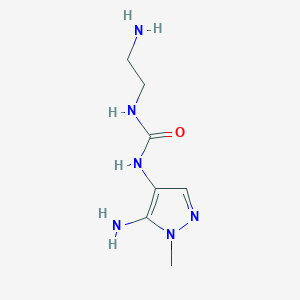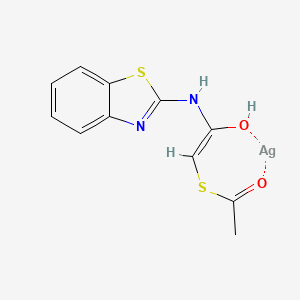![molecular formula C13H28CuF3N4O5S-3 B13775864 Copper(2+), diaquabis(1,2-cyclohexanediamine-|EN,|EN')-, [OC-6-12-(trans),(trans)]-Trifluoromethanesulfonate](/img/structure/B13775864.png)
Copper(2+), diaquabis(1,2-cyclohexanediamine-|EN,|EN')-, [OC-6-12-(trans),(trans)]-Trifluoromethanesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Copper(2+), diaquabis(1,2-cyclohexanediamine-|EN,|EN’)-, [OC-6-12-(trans),(trans)]-Trifluoromethanesulfonate is a coordination compound featuring copper in its +2 oxidation state This compound is characterized by the presence of two water molecules and two 1,2-cyclohexanediamine ligands in a trans configuration, coordinated to the copper ion The trifluoromethanesulfonate anion serves as the counterion
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Copper(2+), diaquabis(1,2-cyclohexanediamine-|EN,|EN’)-, [OC-6-12-(trans),(trans)]-Trifluoromethanesulfonate typically involves the reaction of copper(II) salts with 1,2-cyclohexanediamine in the presence of trifluoromethanesulfonic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired trans configuration. The general reaction scheme can be represented as follows:
[ \text{Cu(II) salt} + 2 \text{(1,2-cyclohexanediamine)} + \text{trifluoromethanesulfonic acid} \rightarrow \text{Copper(2+), diaquabis(1,2-cyclohexanediamine-|EN,|EN’)-, [OC-6-12-(trans),(trans)]-Trifluoromethanesulfonate} ]
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions, with optimization for yield and purity. The process may include steps such as crystallization and purification to obtain the final product in a usable form.
Analyse Chemischer Reaktionen
Types of Reactions
Copper(2+), diaquabis(1,2-cyclohexanediamine-|EN,|EN’)-, [OC-6-12-(trans),(trans)]-Trifluoromethanesulfonate can undergo various chemical reactions, including:
Oxidation-Reduction Reactions: The copper center can participate in redox reactions, where it can be reduced to Cu(I) or oxidized to Cu(III) under appropriate conditions.
Ligand Substitution Reactions: The coordinated water molecules and 1,2-cyclohexanediamine ligands can be replaced by other ligands in the presence of suitable reagents.
Coordination Reactions: The compound can form complexes with other metal ions or ligands, leading to the formation of new coordination compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various ligands (e.g., phosphines, amines). Reaction conditions such as temperature, pH, and solvent choice play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield Cu(III) complexes, while ligand substitution reactions can produce a variety of new coordination compounds with different ligands.
Wissenschaftliche Forschungsanwendungen
Copper(2+), diaquabis(1,2-cyclohexanediamine-|EN,|EN’)-, [OC-6-12-(trans),(trans)]-Trifluoromethanesulfonate has several scientific research applications, including:
Chemistry: Used as a catalyst in various organic reactions, including oxidation and coupling reactions.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of metal-based drugs.
Industry: Utilized in the synthesis of advanced materials and as a precursor for other coordination compounds.
Wirkmechanismus
The mechanism by which Copper(2+), diaquabis(1,2-cyclohexanediamine-|EN,|EN’)-, [OC-6-12-(trans),(trans)]-Trifluoromethanesulfonate exerts its effects involves the interaction of the copper center with various molecular targets. The copper ion can participate in redox reactions, leading to the generation of reactive oxygen species (ROS) that can damage cellular components. Additionally, the compound can interact with biomolecules such as proteins and DNA, potentially disrupting their normal function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Copper(II) bis(1,2-diaminoethane) bis(o-hydroxybenzoate) monohydrate
- Copper(II) bis(1,2-diaminoethane) bis(o-aminobenzoate)
Uniqueness
Copper(2+), diaquabis(1,2-cyclohexanediamine-|EN,|EN’)-, [OC-6-12-(trans),(trans)]-Trifluoromethanesulfonate is unique due to its specific ligand arrangement and the presence of the trifluoromethanesulfonate anion. This unique structure imparts distinct chemical and physical properties, making it suitable for specific applications that other similar compounds may not be able to achieve.
Eigenschaften
Molekularformel |
C13H28CuF3N4O5S-3 |
|---|---|
Molekulargewicht |
472.99 g/mol |
IUPAC-Name |
copper;[(1R,2R)-2-azanidylcyclohexyl]azanide;trifluoromethanesulfonate;dihydrate |
InChI |
InChI=1S/2C6H12N2.CHF3O3S.Cu.2H2O/c2*7-5-3-1-2-4-6(5)8;2-1(3,4)8(5,6)7;;;/h2*5-8H,1-4H2;(H,5,6,7);;2*1H2/q2*-2;;+2;;/p-1/t2*5-,6-;;;;/m11..../s1 |
InChI-Schlüssel |
ZZDQVADYQZKVCB-BNXNSQMOSA-M |
Isomerische SMILES |
C1CC[C@H]([C@@H](C1)[NH-])[NH-].C1CC[C@H]([C@@H](C1)[NH-])[NH-].C(F)(F)(F)S(=O)(=O)[O-].O.O.[Cu+2] |
Kanonische SMILES |
C1CCC(C(C1)[NH-])[NH-].C1CCC(C(C1)[NH-])[NH-].C(F)(F)(F)S(=O)(=O)[O-].O.O.[Cu+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


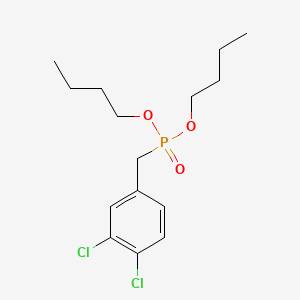
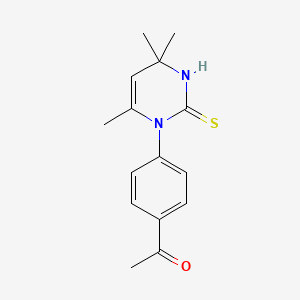
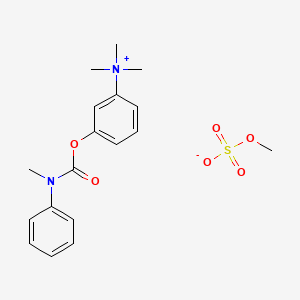
![3-amino-3-[2-[(4-chlorophenyl)sulfonylamino]pyrimidin-5-yl]propanoic acid](/img/structure/B13775797.png)
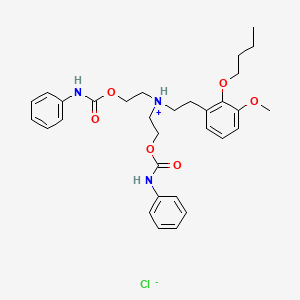
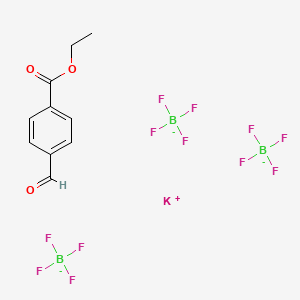
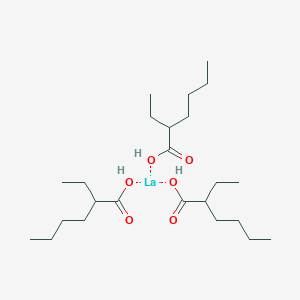
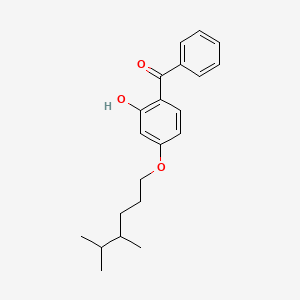
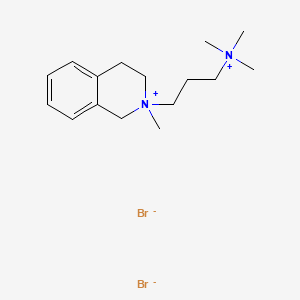

![(3S,8R,9S,10R,13S,14S,17Z)-17-hydroxyimino-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-ol](/img/structure/B13775849.png)
